molecular formula C18H17ClN4O2 B11453854 6-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

6-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11453854
M. Wt: 356.8 g/mol
InChI Key: UEDDQGCUCHWKCK-UHFFFAOYSA-N
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Description

    6-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one: , also known by its IUPAC name , is a heterocyclic compound.

  • It contains a triazine ring with an ethoxyphenylamino group and a chlorobenzyl substituent.
  • The compound’s structure is as follows:

    Structure: C17H15ClN4O2\text{Structure: } \text{C}_{17}\text{H}_{15}\text{ClN}_4\text{O}_2 Structure: C17​H15​ClN4​O2​

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for synthetic chemistry studies and as a building block for other molecules.

      Biology and Medicine: Investigating its potential as a drug candidate due to its heterocyclic scaffold.

      Industry: Possible applications in materials science or agrochemicals.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific targets.
    • Further research is needed to elucidate its interactions with biological macromolecules (e.g., enzymes, receptors).
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.

    Properties

    Molecular Formula

    C18H17ClN4O2

    Molecular Weight

    356.8 g/mol

    IUPAC Name

    6-[(2-chlorophenyl)methyl]-3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one

    InChI

    InChI=1S/C18H17ClN4O2/c1-2-25-14-9-7-13(8-10-14)20-18-21-17(24)16(22-23-18)11-12-5-3-4-6-15(12)19/h3-10H,2,11H2,1H3,(H2,20,21,23,24)

    InChI Key

    UEDDQGCUCHWKCK-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl

    Origin of Product

    United States

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